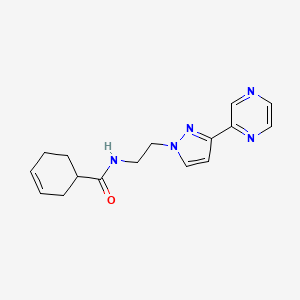
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide” is a chemical compound that likely contains a pyrazin-2-yl group, a 1H-pyrazol-1-yl group, and a cyclohex-3-enecarboxamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazin-2-yl and 1H-pyrazol-1-yl groups, and the attachment of these groups to the cyclohex-3-enecarboxamide group . The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This structure could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The compound could potentially undergo a variety of reactions, including nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure. These properties could be analyzed using a variety of experimental and computational methods .Aplicaciones Científicas De Investigación
Ethylene Biosynthesis Inhibition in Plants
One of the significant applications of pyrazinamide (PZA) derivatives, which share a similar core structure with N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, is in the inhibition of ethylene biosynthesis in plants. Ethylene is a critical phytohormone involved in the ripening of fruits and the senescence of flowers, impacting their shelf lives. Research identified PZA as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana, a model plant species. PZA is converted to pyrazinecarboxylic acid (POA) in plant cells, which suppresses the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme catalyzing the final step of ethylene formation. This suggests that PZA and its derivatives could be used as regulators of plant metabolism, particularly for controlling ethylene biosynthesis, to decrease postharvest loss in agriculture (Sun et al., 2017).
Anticancer Applications
Pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. A study designed and synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds. These were evaluated for their inhibitory activity against topoisomerase IIα, an enzyme critical for DNA replication and cell division, and their cytotoxicity against various cancer cell lines. Among the synthesized compounds, specific analogues showed superior cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The study also incorporated molecular docking studies to understand the binding modes of these compounds, indicating a promising direction for developing new anticancer drugs (Alam et al., 2016).
Antimicrobial and Antifungal Activity
Pyrazoline and pyrazole derivatives have also been explored for their antimicrobial and antifungal activities. A series of new compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. The results showed that certain compounds exhibited significant antimicrobial and antifungal effects, suggesting their potential for developing new antimicrobial agents (Hassan, 2013).
Propiedades
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-2,6-8,10,12-13H,3-5,9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNAUQGTNJOFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

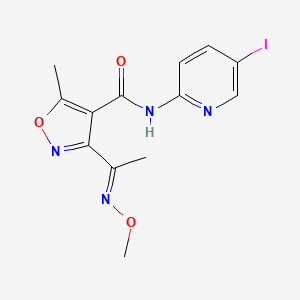
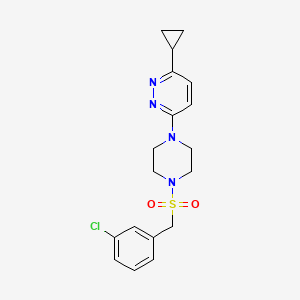
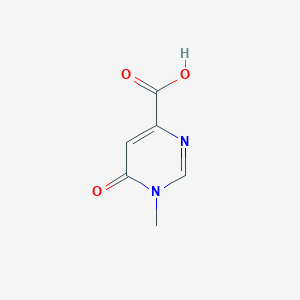
![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
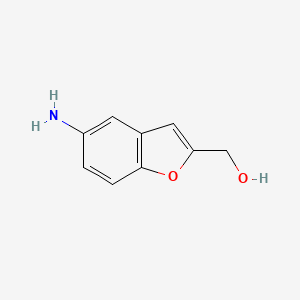
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)
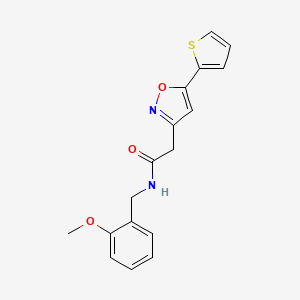
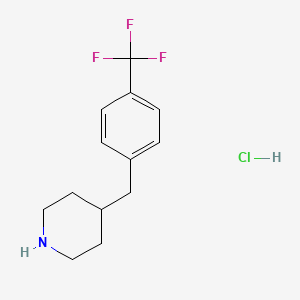

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)